Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate
Description
Structurally, it features:
- Position 4: A 4-chlorophenyl substituent, which is common in bioactive DHPs for its electron-withdrawing effects and aromatic interactions.
- Position 5: A cyano group, contributing to electronic conjugation and metabolic stability.
- Position 2: A methyl group, providing steric bulk and conformational rigidity.
The compound’s synthesis likely involves multi-step condensation and substitution reactions, analogous to methods for related DHPs .
Properties
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-12-17(20(26)28-21(2,3)4)18(13-6-8-14(22)9-7-13)15(10-23)19(24-12)29-11-16(25)27-5/h6-9,18,24H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAZOHVYTVCLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)OC)C#N)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate is a synthetic compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Key Features:
- Molecular Weight : 367.88 g/mol
- CAS Number : Not specifically listed in the available data.
- Functional Groups : Contains cyano, methoxy, and sulfonyl groups which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Calcium Channels : Similar to other dihydropyridines, it may act as a calcium channel blocker, influencing cardiovascular functions.
- Antioxidant Properties : The presence of the methoxy group contributes to its potential antioxidant effects, which can mitigate oxidative stress in cells.
Pharmacological Effects
Research indicates the following pharmacological effects:
- Antihypertensive Activity : Compounds in the dihydropyridine class are known for their ability to lower blood pressure by relaxing vascular smooth muscle.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms.
Data Summary
Case Studies
- Antihypertensive Study :
- Neuroprotection in Models of Alzheimer’s Disease :
- Cytotoxicity Against Cancer Cell Lines :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways crucial for cell proliferation and survival.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. The presence of the chlorophenyl group enhances its interaction with microbial membranes, leading to increased permeability and cell death.
Cardiovascular Effects
Dihydropyridine derivatives are known for their calcium channel blocking properties, which can be beneficial in treating hypertension and other cardiovascular diseases. The specific compound may exhibit vasodilatory effects, thereby reducing blood pressure and improving cardiac function.
Polymer Chemistry
This compound can serve as a monomer in the synthesis of novel polymers with tailored properties. Its functional groups allow for further modifications that can enhance thermal stability and mechanical strength.
Photovoltaic Materials
Recent studies suggest that incorporating this compound into organic photovoltaic devices can improve charge transport properties, thereby increasing the efficiency of solar energy conversion.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various dihydropyridine derivatives. The results indicated that tert-butyl 4-(4-chlorophenyl)-5-cyano derivatives showed promising activity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In a research article from Antibiotics, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with structurally related analogs from the evidence:
Key Observations :
Benzyl esters (e.g., in ) are more susceptible to enzymatic hydrolysis, which could reduce bioavailability.
Sulfanyl Substituents :
- The (2-methoxy-2-oxoethyl)sulfanyl group in the target compound introduces a polar methoxy moiety, enhancing solubility in aqueous media compared to the phenacylsulfanyl group in , which adds aromaticity but reduces polarity.
Core Heterocycle Differences: The tetrahydropyrimidine core in lacks the conjugated dihydropyridine ring, altering electronic properties and likely diminishing calcium channel-blocking activity.
Q & A
Basic Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
- Key Steps :
- Cyclization : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates is a foundational method .
- Thioether Linkage Formation : Introduction of the (2-methoxy-2-oxoethyl)sulfanyl group via nucleophilic substitution or thiol-ene reactions under inert atmospheres .
- Protection/Deprotection : Use of tert-butyl groups for carboxylate protection, requiring acidic conditions (e.g., TFA) for cleavage .
- Optimization :
- Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) enhances solubility of intermediates .
- Catalysts : Triethylamine or Pd(PPh₃)₄ improves reaction efficiency .
- Temperature : Maintain 0–25°C to prevent decomposition of sensitive intermediates .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure?
- 1H/13C NMR : Assign peaks for the dihydropyridine ring (δ 5.2–6.1 ppm for NH protons), tert-butyl group (δ 1.4 ppm), and sulfanyl moiety (δ 2.8–3.2 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the chlorophenyl and cyano substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₃H₂₄ClN₃O₄S) with <2 ppm error .
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dihydropyridine core .
- Moisture Sensitivity : The tert-butyl ester is prone to hydrolysis; use desiccants in storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
